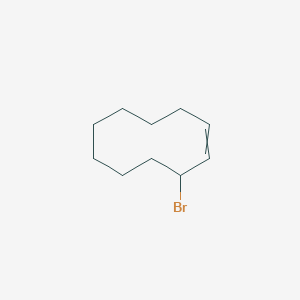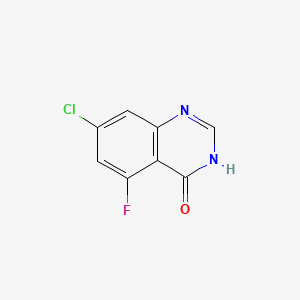![molecular formula C21H18N4O6 B13943512 1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine CAS No. 64309-88-2](/img/structure/B13943512.png)
1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine is an organic compound characterized by the presence of nitro groups attached to phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine typically involves the reaction of 4-nitrobenzyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Nitro, halogen, or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups on the phenyl rings can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with target molecules, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine can be compared with other similar compounds, such as:
4-Nitrobenzylamine: Similar in structure but lacks the additional nitrophenyl groups.
N,N-Dimethyl-1-(4-nitrophenyl)methanamine: Contains dimethyl groups instead of bis(nitrophenyl)methyl groups.
N-Methyl-1-(4-nitrophenyl)methanamine hydrochloride: Similar but includes a methyl group and is in the hydrochloride salt form.
Eigenschaften
CAS-Nummer |
64309-88-2 |
|---|---|
Molekularformel |
C21H18N4O6 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C21H18N4O6/c26-23(27)19-7-1-16(2-8-19)13-22(14-17-3-9-20(10-4-17)24(28)29)15-18-5-11-21(12-6-18)25(30)31/h1-12H,13-15H2 |
InChI-Schlüssel |
DOHKIZCCXDAQJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


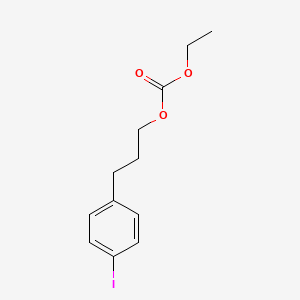
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)
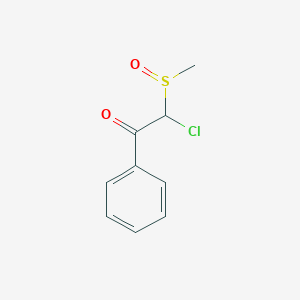

![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)
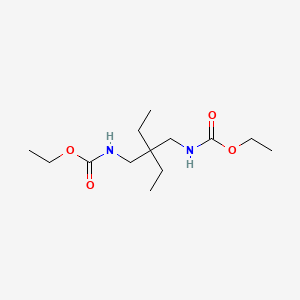
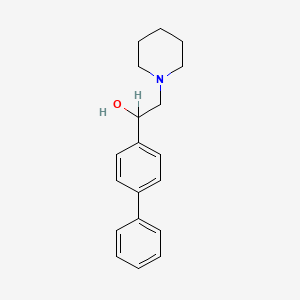
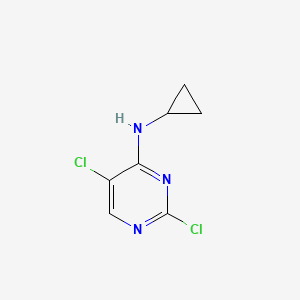
![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
